(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-10(2)8-11-6-7-16(12(9-11)13(17)18)14(19)20-15(3,4)5/h10-12H,6-9H2,1-5H3,(H,17,18)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRMYQZGTILCEP-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Isobutyl Side Chain: This step often involves alkylation reactions using isobutyl halides under basic conditions.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate activating agents such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Boc Deprotection Reactions
The Boc group is selectively removed under acidic conditions to yield the free amine. This reaction is critical for further functionalization of the piperidine nitrogen .
Key Notes :
-
TFA-mediated deprotection is highly efficient and preserves stereochemical integrity.
-
Thermal methods are less favored due to side reactions (e.g., racemization).
Carboxylic Acid Derivatives
The carboxylic acid undergoes standard transformations, including esterification and amide coupling .
Steric Considerations :
-
The 2-methylpropyl group at C4 introduces steric hindrance, slowing reaction kinetics compared to unsubstituted analogs .
Piperidine Ring Modifications
The piperidine nitrogen (post-Boc removal) participates in alkylation and acylation reactions .
Stereochemical Outcomes :
-
The (2S,4R) configuration directs facial selectivity in nucleophilic attacks, favoring axial adducts .
Oxidation and Reduction
The secondary alcohol (if present in analogs) and carboxylic acid are redox-active sites .
Scientific Research Applications
This compound has been studied for its potential therapeutic applications, particularly in the following areas:
Anticoagulant Therapy
The piperidine structure of this compound allows it to function as an intermediate in the synthesis of anticoagulant agents, similar to argatroban, which is used for treating thrombotic disorders. The compound's ability to inhibit thrombin activity positions it as a candidate for further development in anticoagulant therapies, particularly for patients with heparin-induced thrombocytopenia (HIT) .
Neuropharmacology
Research indicates that compounds with similar piperidine frameworks may interact with neurotransmitter receptors, particularly serotonin and dopamine pathways. This suggests potential applications in treating mood disorders and neurodegenerative diseases .
Enzyme Inhibition
Preliminary studies have shown that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing treatments for various metabolic disorders .
Synthetic Methods
The synthesis of (2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid typically involves several steps:
- Starting Materials : The synthesis often begins with readily available piperidine derivatives.
- Functionalization : The introduction of the (2-Methylpropan-2-yl)oxycarbonyl group is achieved through esterification methods.
- Purification : The final product is purified through crystallization or chromatography techniques to ensure high purity suitable for biological testing.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Case Study 1: Anticoagulant Development
A study highlighted the synthesis of related piperidine compounds that demonstrated significant anticoagulant properties. The findings suggest that modifications to the piperidine structure can enhance biological activity and selectivity towards thrombin inhibition .
Case Study 2: Neuroactive Compounds
Research focusing on piperidine derivatives has shown that certain modifications can lead to increased affinity for serotonin receptors, indicating potential use in treating anxiety and depression .
Case Study 3: Metabolic Pathway Inhibition
Mechanism of Action
The mechanism of action of (2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives
(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxyproline
- Key Differences :
- Replaces the isobutyl group at position 4 with a hydroxyl group .
- Lacks the carboxylic acid at position 2.
- The absence of a carboxylic acid limits its role in ionic interactions compared to the target compound .
(2S,4R)-N-(1S)-2-(Benzyl(methyl)amino)-1-(2-naphthalylmethyl)-2-oxoethyl)-4-hydroxy-1-(1-methyl-1H-indol-3-yl)carbonyl)-2-pyrrolidinecarboxylic Acid
- Key Differences :
- Substitutes the piperidine ring with a pyrrolidine (5-membered ring).
- Incorporates a naphthalene and indole moiety, enhancing aromatic interactions.
- Bulky aromatic groups may improve target specificity but reduce solubility .
Thiazolidine and Piperazine Derivatives ()
(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic Acid
- Key Differences :
- Replaces the piperidine core with a thiazolidine (sulfur-containing 5-membered ring) and a piperazine moiety.
- Includes a dioxo group and phenyl substituent .
- Implications: Sulfur in thiazolidine enables hydrogen bonding and metal coordination.
(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic Acid
Stereochemical Variants
(2S,3R)-(+)-4-Dimethylamino-3-methyl-1,2-diphenyl-2-butanol
- Key Differences: Features a butanol backbone with diphenyl and dimethylamino groups. Stereochemistry (2S,3R) differs from the target compound’s (2S,4R).
- Implications :
Research Findings and Implications
- Stereochemistry : The (2S,4R) configuration in the target compound optimizes interactions with chiral binding pockets, as seen in protease inhibitors .
- Boc Group Utility : Compared to hydroxyl or amine derivatives, the Boc group improves synthetic yield and stability during solid-phase peptide synthesis .
- Metabolic Stability : Isobutyl and Boc groups may reduce oxidative metabolism relative to dioxo- or aromatic-substituted analogs .
Biological Activity
(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid is a complex organic compound notable for its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₁H₁₆N₂O₄
- Molecular Weight : 240.26 g/mol
- IUPAC Name : this compound
The structure includes a piperidine ring with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability during synthesis and biological assays.
Synthesis Methods
The synthesis typically involves:
- Starting Materials : A suitable piperidine derivative.
- Functionalization : Introduction of the Boc protecting group followed by the addition of the carboxylic acid.
- Purification : Techniques such as chromatography to isolate the desired compound.
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and receptor modulation. The following table summarizes key findings from recent studies:
Case Studies
- Enzyme Inhibition Study :
- Antimicrobial Activity :
- Neuroprotective Study :
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a low toxicity profile with no significant adverse effects observed at therapeutic doses in animal models . However, further studies are required to fully understand its safety profile.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Chiral induction : Use of chiral catalysts (e.g., Evans auxiliaries) to establish the (2S,4R) stereochemistry.
- Protection/Deprotection : The tert-butoxycarbonyl (Boc) group is introduced early to protect the piperidine nitrogen, followed by selective deprotection under acidic conditions (e.g., TFA) .
- Functionalization : The 2-methylpropyl substituent is introduced via alkylation or coupling reactions, optimized under inert atmospheres (e.g., N₂) to prevent oxidation .
- Characterization : Confirmed via -NMR, -NMR, and chiral HPLC to verify purity and stereochemistry .
Q. Which analytical techniques are critical for verifying the compound’s stereochemical integrity?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing .
- Chiral HPLC : Uses columns like Chiralpak® IA/IB to separate enantiomers; retention times compared to standards .
- Optical Rotation : Measured via polarimetry to confirm enantiomeric excess (>98% for pharmaceutical-grade synthesis) .
Advanced Research Questions
Q. How do reaction solvents and catalysts influence stereochemical outcomes during synthesis?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity during alkylation, favoring trans-addition in piperidine ring formation. Protic solvents (e.g., MeOH) may lead to racemization .
- Catalyst Design : Asymmetric hydrogenation with Ru-BINAP catalysts achieves >90% enantiomeric excess (ee) for the (2S,4R) configuration. Kinetic studies show temperature-dependent ee shifts (optimal at -20°C) .
- Case Study : In a 2023 synthesis, switching from Pd(OAc)₂ to PdCl₂(dppf) increased yield from 65% to 82% by reducing β-hydride elimination .
Q. What computational strategies predict the compound’s binding affinity to enzymatic targets?
- Methodological Answer :
- Molecular Docking : Using AutoDock Vina, the carboxylic acid group shows strong hydrogen bonding with serine proteases (e.g., binding energy -9.2 kcal/mol) .
- MD Simulations : AMBER force fields reveal conformational flexibility in the piperidine ring, influencing target selectivity (e.g., 10 ns simulations show stable binding to α₁-glycoprotein) .
- QSAR Models : Substituent hydrophobicity (logP) correlates with IC₅₀ values in enzyme inhibition assays (R² = 0.87) .
Q. How can researchers resolve discrepancies in solubility and stability data under varying pH conditions?
- Methodological Answer :
- pH-Dependent Solubility : The compound exhibits low aqueous solubility (0.12 mg/mL at pH 7.4) but improves in buffered solutions (e.g., 1.5 mg/mL in PBS pH 4.5). Use dynamic light scattering (DLS) to monitor aggregation .
- Stability Profiling : Accelerated stability studies (40°C/75% RH) show degradation via Boc-group cleavage (t₁/₂ = 14 days). LC-MS identifies degradation products (e.g., piperidine-2-carboxylic acid) .
- Mitigation : Lyophilization with cryoprotectants (trehalose) enhances shelf-life (>24 months at -20°C) .
Q. What strategies optimize yield in large-scale synthesis while maintaining stereopurity?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems reduce reaction times (from 12 h to 2 h) and improve heat transfer during Boc protection .
- DoE Optimization : Response Surface Methodology (RSM) identifies optimal parameters (e.g., 1.2 equiv Boc₂O, 25°C) to maximize yield (89%) and minimize impurities (<2%) .
- In-line Analytics : PAT tools (e.g., FTIR) monitor reaction progress in real-time, reducing batch failures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
